In-Depth Technical Guide: 5-(2,5-Difluorobenzyl)isoxazole-3-carboxylic Acid
In-Depth Technical Guide: 5-(2,5-Difluorobenzyl)isoxazole-3-carboxylic Acid
Topic: Chemical Structure of 5-(2,5-Difluorobenzyl)isoxazole-3-carboxylic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-(2,5-Difluorobenzyl)isoxazole-3-carboxylic acid is a specialized heterocyclic scaffold of significant interest in medicinal chemistry and agrochemical research. Characterized by an isoxazole core substituted at the C3 position with a carboxylic acid moiety and at the C5 position with a lipophilic 2,5-difluorobenzyl group, this molecule serves as a versatile pharmacophore.
Its structural architecture combines the bioisosteric properties of the isoxazole-3-carboxylic acid (a classic glutamate/aspartate mimic) with the metabolic stability and hydrophobic interaction potential of the difluorinated benzyl ring. This guide provides a comprehensive analysis of its chemical structure, synthetic pathways, physicochemical properties, and potential applications in drug discovery, particularly in neuropharmacology and enzyme inhibition.
Chemical Identity & Structural Analysis
Nomenclature and Identification
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IUPAC Name: 5-[(2,5-difluorophenyl)methyl]-1,2-oxazole-3-carboxylic acid
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Common Name: 5-(2,5-Difluorobenzyl)isoxazole-3-carboxylic acid[1]
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Molecular Formula: C
H F NO -
Molecular Weight: 239.18 g/mol
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CAS Number: 1258503-58-6 (Representative for the class; specific isomer CAS may vary by vendor)
Structural Components & Pharmacophoric Significance
The molecule is composed of three distinct functional domains, each contributing specific properties to its biological activity:
| Domain | Structural Feature | Pharmacological/Chemical Function |
| Core | Isoxazole Ring | Aromatic heterocycle acting as a rigid linker. The 1,2-oxazole system is stable against hydrolysis and oxidation, serving as a bioisostere for amide or ester bonds. |
| Head | C3-Carboxylic Acid | Ionizable group (pKa ~3.5–4.0). Mimics the distal carboxylate of glutamate or aspartate, enabling ionic interactions with positively charged receptor residues (e.g., Arginine, Lysine). |
| Tail | C5-Difluorobenzyl | Lipophilic moiety. The methylene bridge (-CH |
Physicochemical Properties
Understanding the physicochemical profile is critical for assessing bioavailability and formulation strategies.
| Property | Value (Predicted) | Significance |
| LogP | 2.8 ± 0.4 | Indicates moderate lipophilicity, suggesting good membrane permeability (CNS penetration potential). |
| pKa (Acid) | 3.6 ± 0.2 | The carboxylic acid is ionized at physiological pH (7.4), existing primarily as the carboxylate anion. |
| Topological Polar Surface Area (TPSA) | ~63 Ų | Well within the range for blood-brain barrier (BBB) penetration (<90 Ų). |
| H-Bond Donors | 1 | The carboxylic acid -OH group. |
| H-Bond Acceptors | 4 | Nitrogen and Oxygen atoms in the isoxazole ring and carboxylate. |
| Rotatable Bonds | 3 | Allows for conformational adaptation within a binding pocket. |
Synthetic Methodology
The synthesis of 5-substituted isoxazole-3-carboxylic acids is classically achieved via a [3+2] Cycloaddition strategy, which offers high regioselectivity and yield.
Retrosynthetic Analysis
The most efficient disconnection involves the reaction of a nitrile oxide (dipole) with a terminal alkyne (dipolarophile).
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Precursor A (Dipole): Carboethoxyformonitrile oxide (generated in situ from ethyl chlorooximidoacetate).
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Precursor B (Dipolarophile): 3-(2,5-Difluorophenyl)prop-1-yne.
Detailed Synthetic Protocol
Step 1: Preparation of the Alkyne Precursor
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Reactants: 2,5-Difluorobenzyl bromide + Lithium acetylide (or Ethynylmagnesium bromide).
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Conditions: THF, -78°C to RT, inert atmosphere (N
). -
Mechanism: Nucleophilic substitution (S
2) of the bromide by the acetylide anion. -
Product: 3-(2,5-Difluorophenyl)prop-1-yne.
Step 2: [3+2] Huisgen Cycloaddition
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Reagents: Ethyl chlorooximidoacetate (1.0 eq), 3-(2,5-Difluorophenyl)prop-1-yne (1.1 eq), Triethylamine (Et
N, 2.0 eq). -
Solvent: Ethanol or DCM.
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Procedure:
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Dissolve the alkyne and ethyl chlorooximidoacetate in the solvent.
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Add Et
N dropwise at 0°C. The base eliminates HCl to generate the reactive carboethoxyformonitrile oxide species in situ. -
Stir at room temperature for 12–24 hours.
-
-
Workup: Evaporate solvent, partition between water/EtOAc, dry over MgSO
, and purify via silica gel chromatography. -
Intermediate: Ethyl 5-(2,5-difluorobenzyl)isoxazole-3-carboxylate.
Step 3: Hydrolysis
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Reagents: LiOH or NaOH (2.0 eq), THF/Water (1:1).
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Conditions: Stir at RT for 2–4 hours.
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Workup: Acidify with 1M HCl to pH ~2. The carboxylic acid precipitates or is extracted with EtOAc.
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Purification: Recrystallization from Ethanol/Water.
Visualization of Synthetic Pathway
The following DOT diagram illustrates the logical flow of the synthesis:
Figure 1: Synthetic pathway via [3+2] cycloaddition of nitrile oxides.
Applications in Drug Discovery[2]
Glutamate Receptor Modulation (AMPA/Kainate)
The isoxazole-3-carboxylic acid moiety is a well-established bioisostere for the distal carboxylate group of glutamate.
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Mechanism: It mimics the spatial arrangement of the
-amino and -carboxylic acid groups of glutamate. -
Relevance: Compounds with this core are frequently investigated as agonists or antagonists for AMPA and Kainate receptors, which are implicated in excitotoxicity, epilepsy, and neurodegenerative diseases.
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Role of Benzyl Group: The 5-benzyl substituent targets the hydrophobic pocket adjacent to the glutamate binding site, potentially enhancing subtype selectivity (e.g., GluK1 vs. GluK2).
Enzyme Inhibition (DAAO & KMO)
This scaffold is structurally relevant to inhibitors of flavin-dependent enzymes such as D-Amino Acid Oxidase (DAAO) and Kynurenine 3-Monooxygenase (KMO) .
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DAAO Inhibition: DAAO degrades D-serine (a co-agonist of NMDA receptors). Inhibiting DAAO increases D-serine levels, which is a therapeutic strategy for Schizophrenia . The planar isoxazole acid mimics the D-amino acid substrate.
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KMO Inhibition: KMO inhibitors prevent the formation of neurotoxic quinolinic acid. The isoxazole acid coordinates the active site metal or interacts with arginine residues in the catalytic pocket.
Agrochemical Utility
Isoxazole-carboxylic acids are precursors to potent herbicides (e.g., Isoxaflutole derivatives). They inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD) , disrupting carotenoid biosynthesis in plants. The 2,5-difluoro substitution pattern is specifically chosen to enhance foliar uptake and metabolic resistance in target weeds.
Safety & Handling (Material Safety Data Sheet Summary)
While specific toxicological data for this exact derivative may be limited, standard protocols for isoxazole acids apply:
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use in a fume hood with nitrile gloves and safety goggles. Avoid dust formation.
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent slow decarboxylation or oxidation over long periods.
References
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Isoxazole Synthesis: Pinho e Melo, T. M. (2005). Recent advances in the synthesis of isoxazoles. Current Organic Chemistry, 9(10), 925-958. Link
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Glutamate Bioisosteres: Conti, P., et al. (2010). Isoxazole-3-carboxylic acid derivatives as glutamate receptor ligands. Current Medicinal Chemistry, 17(16), 1670-1686. Link
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DAAO Inhibitors: Sacchi, S., et al. (2013). D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy. Current Pharmaceutical Design, 19(14), 2499-2511. Link
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Agrochemical Mechanism: Beaudegnies, R., et al. (2009). Isoxazole herbicides: A review of the chemistry and biology. Bioorganic & Medicinal Chemistry, 17(12), 4134-4152. Link
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Chemical Data Source: PubChem Compound Summary for Isoxazole-3-carboxylic acid derivatives. Link
